molecular formula C11H7NO4S B291841 4-nitrophenyl thiophene-2-carboxylate

4-nitrophenyl thiophene-2-carboxylate

Cat. No.: B291841
M. Wt: 249.24 g/mol
InChI Key: QHJFYEJRQLKVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.243. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitrophenyl ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

4-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitrophenyl thiophene-2-carboxylate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxylic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.

    2-Thiophenecarboxylic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.

    2-Thiophenecarboxylic acid, 4-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-nitrophenyl thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a nitrophenyl ester group.

Properties

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

(4-nitrophenyl) thiophene-2-carboxylate

InChI

InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H

InChI Key

QHJFYEJRQLKVEZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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